molecular formula C10H12FNO B14808571 (2-Cyclopropoxy-3-fluorophenyl)methanamine

(2-Cyclopropoxy-3-fluorophenyl)methanamine

Cat. No.: B14808571
M. Wt: 181.21 g/mol
InChI Key: KOAWNCWKEPLYAP-UHFFFAOYSA-N
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Description

(2-Cyclopropoxy-3-fluorophenyl)methanamine is a chemical compound that belongs to the class of substituted phenylamines It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a phenyl ring, with a methanamine group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxy-3-fluorophenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and cyclopropyl bromide.

    Formation of Cyclopropoxy Group: The first step involves the reaction of 2-fluorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 2-cyclopropoxy-3-fluorophenol.

    Amination: The next step is the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction using a suitable amine source, such as methylamine, under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxy-3-fluorophenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, suitable solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted amine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(2-Cyclopropoxy-3-fluorophenyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-3-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride: This compound is structurally similar but differs in the position of the cyclopropoxy and fluorine groups.

    (2-Cyclopropoxy-4-fluorophenyl)methanamine: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

(2-Cyclopropoxy-3-fluorophenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(2-cyclopropyloxy-3-fluorophenyl)methanamine

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-7(6-12)10(9)13-8-4-5-8/h1-3,8H,4-6,12H2

InChI Key

KOAWNCWKEPLYAP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2F)CN

Origin of Product

United States

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